

The Discovery and Synthesis of (3S,4R)-GNE-6893: A Technical Overview

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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(3S,4R)-GNE-6893 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling.^{[1][2]} As a promising candidate for cancer immunotherapy, GNE-6893 enhances anti-tumor immune responses by augmenting T-cell activation and cytokine production.^{[3][4]} This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic process of **(3S,4R)-GNE-6893**, tailored for researchers, scientists, and drug development professionals.

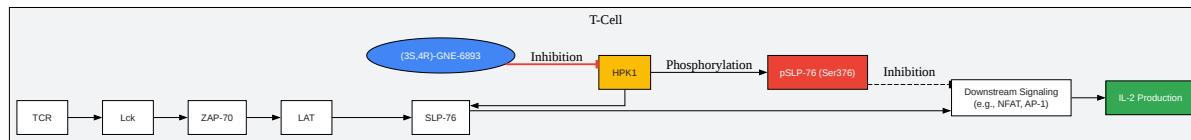
Discovery and Mechanism of Action

GNE-6893 was identified through a structure-based drug design approach aimed at developing potent and selective HPK1 inhibitors.^[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that attenuates T-cell activation.^[5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.^[5] This phosphorylation event leads to the downregulation of the T-cell response, including a reduction in the production of key cytokines like Interleukin-2 (IL-2).^{[5][6]}

GNE-6893 acts as an ATP-competitive inhibitor of HPK1, effectively blocking this negative regulatory feedback loop.^[7] By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines such as IL-2.^{[4][7]}

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of GNE-6893.



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HPK1 Signaling Pathway and GNE-6893 Inhibition.

Quantitative Biological Activity

The potency and cellular activity of GNE-6893 have been quantified through various biochemical and cellular assays.

Parameter	Value	Assay Type	Reference
HPK1 Ki	< 0.013 nM	Biochemical Kinase Assay	[7]
pSLP-76 IC50 (Jurkat cells)	157 nM	Cellular Phosphorylation Assay	[7]
pSLP-76 IC50 (Human Whole Blood)	320 nM	Cellular Phosphorylation Assay	[7]
Kinase Selectivity	>347 out of 356 kinases with <50% inhibition at 0.1 μM	Kinome Scan	[2]

Experimental Protocols

HPK1 Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of GNE-6893 on HPK1 kinase activity. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

- Reagents: Recombinant full-length human HPK1, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, assay buffer.
- Procedure:
 - Prepare a serial dilution of GNE-6893 in DMSO.
 - In a 384-well plate, add HPK1 enzyme, GNE-6893 dilution, and peptide substrate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and add the detection reagents (Europium-labeled antibody).
 - Incubate to allow for antibody binding.
 - Read the TR-FRET signal on a compatible plate reader.
- Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot against the inhibitor concentration to determine the IC₅₀ value.

pSLP-76 Phosphorylation Assay (Cellular)

This assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

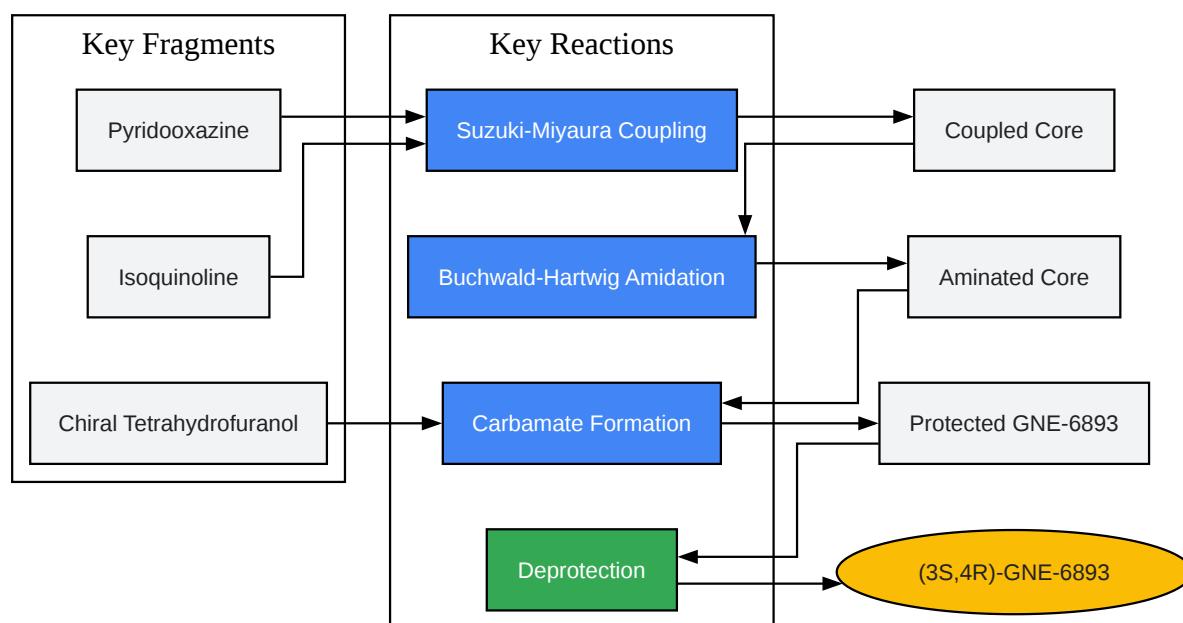
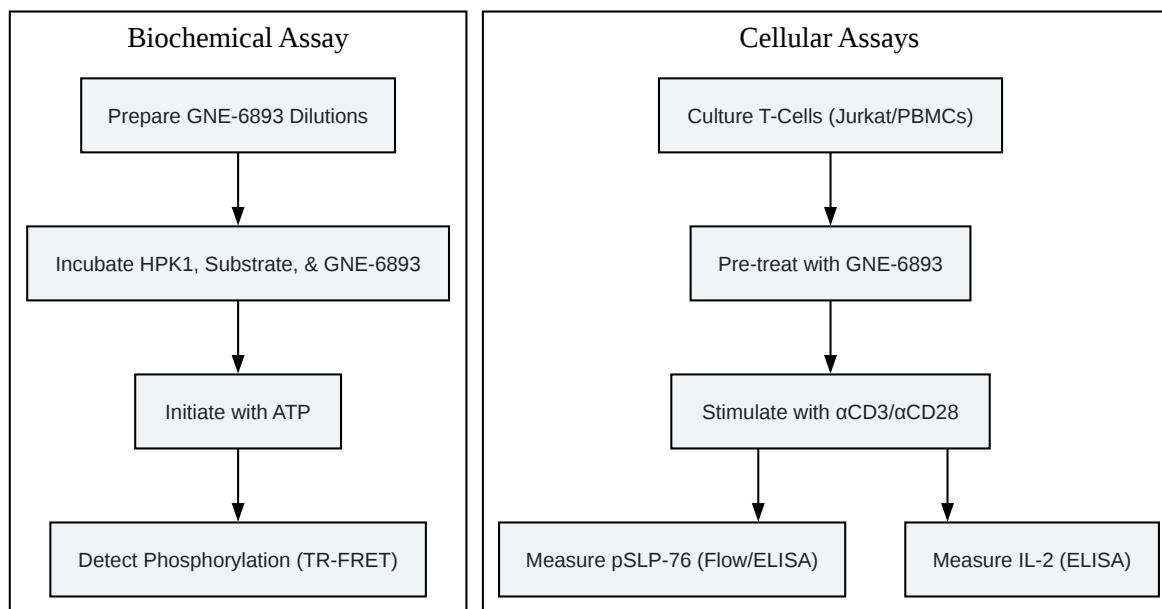
- Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Procedure:

- Pre-incubate Jurkat cells with varying concentrations of GNE-6893.
- Stimulate the T-cell receptor pathway using anti-CD3 and anti-CD28 antibodies to induce HPK1 activation.
- Lyse the cells and quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a method such as Western Blot, ELISA, or flow cytometry with phospho-specific antibodies.
- Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Plot the normalized values against the GNE-6893 concentration to calculate the IC50.

IL-2 Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring IL-2 secretion.

- Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or use Jurkat T-cells.
- Procedure:
 - Treat cells with a range of GNE-6893 concentrations.
 - Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
 - Incubate for 24-48 hours to allow for cytokine secretion.
 - Collect the cell culture supernatant.
 - Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Plot the IL-2 concentration against the GNE-6893 concentration to determine the EC50 value (the concentration that induces a half-maximal increase in IL-2 production).



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